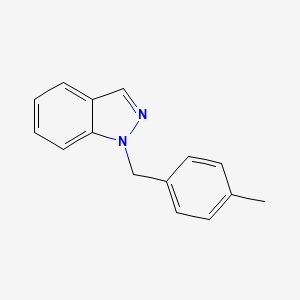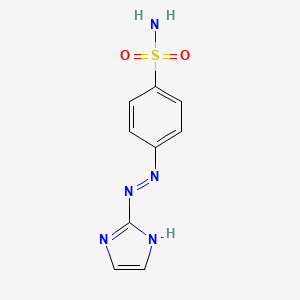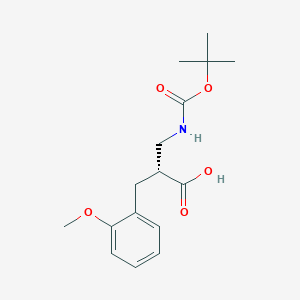
3-Methyl-3-aminoazetidine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-3-aminoazetidine hydrochloride is a four-membered heterocyclic compound containing both an amino group and a methyl group attached to the azetidine ring. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-3-aminoazetidine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-chloro-3-methylazetidine with ammonia or an amine in the presence of a base. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions: 3-Methyl-3-aminoazetidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions, particularly at the carbon atoms adjacent to the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as alkoxides, thiolates, and amines can be employed under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions include various substituted azetidines, amines, and azetidine derivatives with functional groups such as hydroxyl, thiol, and alkyl groups .
Scientific Research Applications
3-Methyl-3-aminoazetidine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential as a scaffold in the design of biologically active molecules, including enzyme inhibitors and receptor agonists.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Methyl-3-aminoazetidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various biochemical reactions. Its unique structure allows it to form stable complexes with enzymes and receptors, potentially modulating their activity .
Comparison with Similar Compounds
Azetidine: A four-membered ring compound with a nitrogen atom.
3-Aminoazetidine: Similar to 3-Methyl-3-aminoazetidine but lacks the methyl group.
3-Methylazetidine: Similar to 3-Methyl-3-aminoazetidine but lacks the amino group.
Uniqueness: 3-Methyl-3-aminoazetidine hydrochloride is unique due to the presence of both a methyl and an amino group on the azetidine ring.
Properties
CAS No. |
132771-11-0 |
|---|---|
Molecular Formula |
C4H11ClN2 |
Molecular Weight |
122.60 g/mol |
IUPAC Name |
3-methylazetidin-3-amine;hydrochloride |
InChI |
InChI=1S/C4H10N2.ClH/c1-4(5)2-6-3-4;/h6H,2-3,5H2,1H3;1H |
InChI Key |
MGFGPVNDVPJEHD-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CNC1)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Cyclopropyl-1-{[(1,1-dimethylethyl)oxy]carbonyl}-1H-pyrazole-4-carboxylic acid](/img/structure/B13986285.png)








![(S)-1-[4-fluoro-3-(trifluoromethyl)phenyl]propylamine](/img/structure/B13986376.png)




